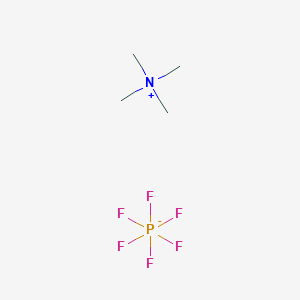

Tetramethylammonium hexafluorophosphate

Description

Properties

IUPAC Name |

tetramethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.F6P/c1-5(2,3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKULDQWLXAKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204380 | |

| Record name | Ammonium, tetramethyl-, hexafluorophosphate(1-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetramethylammonium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

558-32-7 | |

| Record name | Tetramethylammonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, tetramethyl-, hexafluorophosphate(1-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, tetramethyl-, hexafluorophosphate(1-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tetramethylammonium hexafluorophosphate chemical properties"

An In-depth Technical Guide to the Chemical Properties of Tetramethylammonium (B1211777) Hexafluorophosphate (B91526)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hexafluorophosphate ((CH₃)₄NPF₆ or TMAPF₆) is a quaternary ammonium (B1175870) salt that serves as a valuable compound in various scientific and industrial applications. Comprising a tetramethylammonium cation ((CH₃)₄N⁺) and a hexafluorophosphate anion (PF₆⁻), it is recognized for its high solubility in polar solvents, thermal stability, and electrochemical properties. These characteristics make it a suitable supporting electrolyte in nonaqueous electrochemistry, a phase-transfer catalyst, and a model compound for fundamental studies in material science and crystal engineering.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, supported by experimental data and methodologies.

Core Chemical and Physical Properties

This compound is typically a white crystalline solid or powder.[2][3] Its key physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 558-32-7 | [2][4] |

| Molecular Formula | C₄H₁₂F₆NP | [2][4] |

| Molecular Weight | 219.11 g/mol | [4] |

| Appearance | White to pale cream powder/solid | [2][3] |

| Melting Point | >300 °C | [2][3][4][5][6] |

| Synonyms | Ammonium, tetramethyl-, hexafluorophosphate(1-)-; N,N,N-trimethylmethanaminium hexafluorophosphate |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a tetragonal system.[7]

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Tetragonal | [7] |

| Space Group | P4/nmm | [7] |

| Lattice Constant (a) | 8.436 (2) Å | [7] |

| Lattice Constant (c) | 6.089 (2) Å | [7] |

| Unit Cell Volume (Z) | 2 | [7] |

| Calculated Density (Dx) | 1.68 Mg m⁻³ | [7] |

| N-C Bond Length | 1.486 (5) Å | [7] |

| C-N-C Bond Angles | 109.5 (3)° (approximately tetrahedral) | [7] |

| P-F Bond Lengths (axial) | 1.585 (5) Å, 1.591 (6) Å | [7] |

| P-F Bond Lengths (equatorial) | 1.568 (3) Å | [7] |

The [N(CH₃)₄]⁺ cation exhibits a distorted tetrahedral symmetry, while the PF₆⁻ anion has a distorted octahedral geometry.[7]

Solubility and Stability

This compound is noted for its solubility in polar solvents. It is soluble in water, acetonitrile, and dimethyl sulfoxide.[5] While generally stable, it may decompose upon exposure to moisture or moist air and is incompatible with strong oxidizing agents.[5] However, it is also described as being non-hygroscopic in nature.

Electrochemical Properties

Quaternary ammonium hexafluorophosphate salts are widely used as supporting electrolytes in nonaqueous electrochemistry due to their chemical inertness and ability to function over a wide potential range.[1] While specific data for TMAPF₆ is limited in the search results, properties can be inferred from closely related compounds like tetraethylammonium (B1195904) hexafluorophosphate (TEAPF₆) and tetrabutylammonium (B224687) hexafluorophosphate (TBAPF₆). These electrolytes are crucial for reducing resistive losses and enabling high-power operation in electrochemical devices. The wide electrochemical stability window of these salts makes them ideal for applications such as lithium-ion batteries and electrochemical synthesis.[8]

Experimental Protocols

Purification by Recrystallization

A common method for purifying this compound is recrystallization.

-

Protocol: Dissolve the salt (e.g., 0.63 g) in a minimal amount of boiling water (e.g., 76 mL).[5]

-

Crystallization: Allow the solution to cool, inducing the formation of crystals.

-

Isolation: Collect the pure crystals by filtration.

-

Drying: Dry the purified salt at 100°C to remove residual solvent.[5]

Caption: Workflow for the purification of TMAPF₆.

Crystal Structure Determination by X-ray Diffraction

The crystallographic data presented in Section 3.0 was obtained through single-crystal X-ray diffraction.

-

Crystal Preparation: Crystals are prepared, for instance, by the slow reaction of tetramethylammonium acetate (B1210297) and PF₃ in SO₂ as the solvent.[7]

-

Data Collection: A full, unique set of reflections is measured on a computer-controlled diffractometer at a low temperature (e.g., 170 K) using Mo Kα radiation.[7]

-

Structure Refinement: The structure is solved and refined using a full-matrix least-squares method. For the cited study, 584 observed diffractometer data points were used, resulting in an R-value of 0.070.[7]

Caption: Experimental workflow for crystal structure determination.

Logical Relationships of Properties

The macroscopic properties of this compound are a direct consequence of its ionic composition. The distinct characteristics of the tetramethylammonium cation and the hexafluorophosphate anion dictate its overall behavior.

References

- 1. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 558-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 558-32-7 [chemicalbook.com]

- 6. ≥98.0% (gravimetric), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Tetraethylammonium hexafluorophosphate | 429-07-2 [chemicalbook.com]

Synthesis of Tetramethylammonium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Approach

The most common and straightforward method for synthesizing tetramethylammonium (B1211777) hexafluorophosphate (B91526) is through an ion exchange reaction. This involves the reaction of a tetramethylammonium salt (typically a halide, such as the chloride or bromide) with a hexafluorophosphate salt (commonly potassium or ammonium (B1175870) hexafluorophosphate). The driving force for this reaction is the precipitation of the sparingly soluble inorganic salt (e.g., potassium chloride) in the reaction solvent, leaving the desired tetramethylammonium hexafluorophosphate in solution, from which it can then be isolated.

Alternatively, the neutralization of tetramethylammonium hydroxide (B78521) with hexafluorophosphoric acid represents another viable synthetic route.

Experimental Protocols

The following sections detail a generalized experimental protocol for the synthesis of this compound via salt metathesis, based on analogous procedures for similar compounds. A purification protocol is also provided.

Synthesis via Salt Metathesis from Tetramethylammonium Halide

This procedure is adapted from the synthesis of analogous tetraalkylammonium hexafluorophosphate salts and is expected to provide a high yield of the desired product.

Materials and Reagents:

-

Tetramethylammonium chloride ((CH₃)₄NCl) or bromide ((CH₃)₄NBr)

-

Potassium hexafluorophosphate (KPF₆) or Ammonium hexafluorophosphate (NH₄PF₆)

-

Deionized water

-

Dichloromethane (optional, for biphasic reaction)

Experimental Workflow:

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of the tetramethylammonium halide and the hexafluorophosphate salt in a minimal amount of a suitable solvent. Water or acetone are common choices depending on the solubility of the starting materials. For a biphasic approach, the tetramethylammonium halide can be dissolved in water and the hexafluorophosphate salt in an organic solvent like dichloromethane.

-

Reaction: Stir the solution vigorously at room temperature for several hours (e.g., 12-24 hours) to ensure complete reaction.

-

Removal of Byproduct: The inorganic salt byproduct (e.g., KCl, KBr) will precipitate out of the solution. Remove the precipitate by filtration.

-

Isolation of Product:

-

From Aqueous Solution: If water was used as the solvent, the this compound can be isolated by removing the water under reduced pressure. The resulting solid can then be recrystallized.

-

From Organic Solvent: If an organic solvent was used, it can be removed by rotary evaporation to yield the crude product.

-

-

Purification: The crude product should be purified by recrystallization.

-

Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Purification by Recrystallization

A known method for the purification of this compound is recrystallization from boiling water.

Procedure:

-

Dissolve the crude this compound in a minimal amount of boiling deionized water.

-

Allow the solution to cool slowly to room temperature, which will cause the product to crystallize.

-

For maximum yield, the solution can be further cooled in an ice bath.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a non-polar solvent like diethyl ether to aid in drying.

-

Dry the purified product under vacuum at an elevated temperature (e.g., 100 °C).

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂F₆NP | [1] |

| Molecular Weight | 219.11 g/mol | [2] |

| Appearance | White to pale cream powder/crystals | [1] |

| Melting Point | >300 °C | [1][2] |

| Solubility | Soluble in water | |

| CAS Number | 558-32-7 | [2] |

Table 2: Characterization Data for this compound

| Analysis | Theoretical Value | Reference |

| Carbon (C) | 21.93% | [1] |

| Hydrogen (H) | 5.52% | [1] |

| Assay (Gravimetric) | ≥98.0% | [2] |

| Assay (CHN) | ≥98.5% | [1] |

Conclusion

The synthesis of this compound can be effectively achieved through a salt metathesis reaction, a method that is both high-yielding and straightforward. The purification of the final product is readily accomplished by recrystallization. The provided protocols, based on established syntheses of analogous compounds, offer a reliable pathway for obtaining high-purity this compound for research and development purposes. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment.

References

"Tetramethylammonium hexafluorophosphate CAS number 558-32-7"

An In-depth Technical Guide to Tetramethylammonium (B1211777) Hexafluorophosphate (B91526)

CAS Number: 558-32-7 Molecular Formula: C₄H₁₂F₆NP InChI Key: ZFKULDQWLXAKIM-UHFFFAOYSA-N

Executive Summary

Tetramethylammonium hexafluorophosphate, hereafter referred to as TMAHPF₆, is a quaternary ammonium (B1175870) salt extensively utilized as a supporting electrolyte in non-aqueous electrochemistry.[1] Its high chemical and electrochemical stability, coupled with its solubility in polar aprotic solvents, makes it an indispensable tool for researchers investigating redox processes.[1] This guide provides a comprehensive overview of its physicochemical properties, core applications, detailed experimental protocols, and its role in modern research fields, including energy storage and biochemical analysis.

Physicochemical and Electrochemical Properties

TMAHPF₆ is a white, crystalline powder that is stable under typical laboratory conditions, though it is sensitive to moisture.[2][3][4] Its key properties are summarized below.

Table 1: Physicochemical Properties of TMAHPF₆

| Property | Value | Citations |

| CAS Number | 558-32-7 | [2][5][6] |

| Molecular Formula | C₄H₁₂F₆NP | [2][6][7] |

| Molecular Weight | 219.11 g/mol | [2][4][5] |

| Appearance | White to pale cream crystalline powder | [2][3][6] |

| Melting Point | >300 °C (decomposes) | [2][3][5][6] |

| Solubility | Soluble in water; Soluble in polar aprotic solvents (e.g., acetonitrile, DMSO). | [2][3] |

Table 2: Electrochemical Properties and Comparison

| Property | This compound (TMAHPF₆) | Tetrabutylammonium Hexafluorophosphate (TBAHPF₆) | Citations |

| Cation | Tetramethylammonium (TMA⁺) | Tetrabutylammonium (TBA⁺) | [1] |

| Key Advantage | Smaller cation size can lead to higher ionic mobility and conductivity. | Larger cation size provides a very wide electrochemical window. | [1] |

| Electrochemical Window | Possesses a wide electrochemical stability window suitable for most applications.[1] | Generally considered to have one of the widest potential windows for non-aqueous electrolytes.[8][9] | [1][8][9] |

| Common Use | High-conductivity applications; electric double-layer capacitors (EDLCs).[1][10] | General-purpose non-aqueous electrochemistry; when extreme potentials are required.[8][11] | [1][8][10][11] |

Core Applications

Supporting Electrolyte in Electrochemistry

The primary application of TMAHPF₆ is as a supporting or background electrolyte in non-aqueous electrochemical experiments.[1][12] In this role, it performs several critical functions:

-

Increases Solution Conductivity: It provides a high concentration of mobile, inert ions that carry the bulk of the current through the solution.[11]

-

Minimizes IR Drop: By ensuring high conductivity, it reduces the uncompensated solution resistance (iR drop), which can distort electrochemical measurements.

-

Suppresses Ion Migration: The high concentration of "spectator" ions ensures that the electroactive analyte reaches the electrode surface primarily through diffusion, simplifying the analysis of results.[11]

The effectiveness of TMAHPF₆ stems from the electrochemical inertness of both the tetramethylammonium (TMA⁺) cation and the hexafluorophosphate (PF₆⁻) anion, which are resistant to oxidation and reduction over a wide potential range.[1][8]

References

- 1. This compound|Electrolyte & Catalyst [benchchem.com]

- 2. This compound | 558-32-7 [chemicalbook.com]

- 3. 558-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound = 98.0 gravimetric 558-32-7 [sigmaaldrich.com]

- 6. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemscene.com [chemscene.com]

- 8. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 9. Electrochemical window - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. basinc.com [basinc.com]

- 12. par.nsf.gov [par.nsf.gov]

A Comprehensive Technical Guide to the Physical Properties of Tetramethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hexafluorophosphate (B91526), with the chemical formula C₄H₁₂F₆NP, is a quaternary ammonium (B1175870) salt that has garnered significant interest across various scientific disciplines.[1] Its utility as a supporting electrolyte in nonaqueous electrochemistry, a phase-transfer catalyst, and a model compound for studying material properties underscores the importance of a thorough understanding of its physical characteristics. This technical guide provides an in-depth overview of the core physical properties of tetramethylammonium hexafluorophosphate, presenting quantitative data in a structured format, and detailing its molecular and crystal structure.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder. It is a stable compound but is incompatible with strong oxidizing agents and can be sensitive to moisture.[1]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂F₆NP | [1] |

| Molecular Weight | 219.11 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | >300 °C | [1] |

| Density (calculated) | 1.68 g/cm³ | |

| Refractive Index | 1.482 - 1.485 | [1] |

Structural Characteristics

The molecular structure of this compound consists of a central nitrogen atom bonded to four methyl groups, forming the tetramethylammonium cation ([N(CH₃)₄]⁺), and a central phosphorus atom bonded to six fluorine atoms, forming the hexafluorophosphate anion (PF₆⁻).

References

An In-Depth Technical Guide to the Thermal Stability of Tetramethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tetramethylammonium (B1211777) hexafluorophosphate (B91526) ((CH₃)₄NPF₆). It delves into the decomposition behavior of this salt, presenting quantitative data in a structured format, outlining relevant experimental protocols, and illustrating the decomposition mechanism. This document is intended to be a valuable resource for professionals in research and development who utilize quaternary ammonium (B1175870) salts in their work.

Thermal Decomposition Profile

Tetramethylammonium hexafluorophosphate is a thermally stable ionic liquid. Published data indicates that it is stable up to 380°C.[1] Above this temperature, it undergoes rapid, single-step decomposition. An exothermic event is observed around 450°C, which is attributed to the combustion of the decomposition products.[1] The decomposition proceeds without the compound melting first.[1] Other sources indicate a melting point of greater than 300°C, with some noting decomposition beginning around 280°C.[2][3][4]

Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals a single, sharp weight loss corresponding to its decomposition.

| Parameter | Value | Reference |

| Onset of Decomposition | ~380 °C | [1] |

| Decomposition Peak | ~450 °C (exothermic event) | [1] |

| Mass Loss | Not explicitly quantified in the cited literature | |

| Atmosphere | Air | [1] |

Differential Scanning Calorimetry (DSC) Data

Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For this compound, DSC data reveals endothermic transitions at very high temperatures, though their direct relation to the primary decomposition pathway requires further investigation.

| Transition | Temperature (K) | Temperature (°C) | Reference |

| Endothermic Transition 1 | 770 | 497 | |

| Endothermic Transition 2 | 789 | 516 | |

| Endothermic Transition 3 | 795 | 522 |

Decomposition Mechanism

The thermal decomposition of this compound is proposed to occur via a nucleophilic substitution (Sₙ(C)) mechanism.[1] This is because the tetramethylammonium cation lacks a β-hydrogen atom, making the more common β-elimination (Hofmann elimination) pathway impossible.

In this mechanism, the hexafluorophosphate anion (PF₆⁻) or a fluoride (B91410) ion (F⁻) acts as the nucleophile, attacking one of the methyl groups of the tetramethylammonium cation. This leads to the formation of trimethylamine (B31210) ((CH₃)₃N) and a methylated species from the anion.

References

- 1. DSC and TGA Measurements of Room Temperature Ionic Liquids (RTILs) Containing Ammonium Alum or Aluminum Nitrate with Amide Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]

- 2. ≥98.0% (gravimetric), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 558-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of Tetramethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hexafluorophosphate (B91526), with the chemical formula [(CH₃)₄N]PF₆, is a quaternary ammonium (B1175870) salt that serves as a valuable compound in various fields of chemical research and industry. Its utility stems from its properties as a supporting electrolyte in nonaqueous electrochemistry, a phase-transfer catalyst, and a component in the synthesis of ionic liquids. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and detailed characterization methodologies. The information is intended to assist researchers in understanding and utilizing this compound effectively in their work.

Molecular Structure and Properties

Tetramethylammonium hexafluorophosphate is an ionic compound consisting of a tetramethylammonium cation ([(CH₃)₄N]⁺) and a hexafluorophosphate anion ([PF₆]⁻).

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[1] The compound crystallizes in the tetragonal space group P4/nmm.[1] Key crystallographic and structural parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | P4/nmm | [1] |

| Unit Cell Dimensions | a = 8.436(2) Å, c = 6.089(2) Å | [1] |

| Z | 2 | [1] |

| Calculated Density (Dx) | 1.68 Mg m⁻³ | [1] |

| N-C Bond Length | 1.486(5) Å | [1] |

| C-N-C Bond Angles | 109.5(3)° | [1] |

| P-F Bond Lengths (axial) | 1.585(5) Å, 1.591(6) Å | [1] |

| P-F Bond Length (equatorial) | 1.568(3) Å | [1] |

| F-P-F Bond Angles | 90° or 180° | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂F₆NP | [2] |

| Molecular Weight | 219.11 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | >300 °C | [3][4] |

| Solubility | Soluble in water, polar organic solvents |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a metathesis reaction, also known as anion exchange. This involves the reaction of a tetramethylammonium halide with a hexafluorophosphate salt.

Experimental Workflow for Synthesis

Caption: A typical workflow for the synthesis of this compound.

Detailed Protocol:

-

Reactant Preparation:

-

Dissolve tetramethylammonium bromide (e.g., 3.601 g, 11.2 mmol) in dichloromethane (30 mL).

-

In a separate vessel, dissolve potassium hexafluorophosphate (e.g., 2.055 g, 11.2 mmol) in deionized water (30 mL).

-

-

Reaction:

-

Add the dichloromethane solution of tetramethylammonium bromide to the aqueous solution of potassium hexafluorophosphate.

-

Stir the resulting biphasic mixture vigorously at room temperature for 24 hours.

-

-

Work-up and Purification:

-

After stirring, allow the layers to separate in a separatory funnel and collect the lower organic phase.

-

Wash the organic phase three times with deionized water (10 mL each).

-

Dry the organic phase over anhydrous sodium carbonate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain a white solid.

-

Dry the solid product in a vacuum oven at 80°C for 18 hours.

-

Spectroscopic and Thermal Characterization

The molecular structure and thermal stability of this compound can be thoroughly investigated using a variety of analytical techniques.

Logical Relationship of Characterization Methods

Caption: Interrelation of analytical techniques for material characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Parameters:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The chemical shift of the tetramethylammonium protons is typically observed as a singlet.

-

-

-

¹⁹F and ³¹P NMR:

-

Sample Preparation: Same as for ¹H NMR.

-

Instrument: NMR spectrometer equipped with a broadband probe.

-

Parameters:

-

¹⁹F NMR will show a doublet for the fluorine atoms coupled to the phosphorus atom.

-

³¹P NMR will show a septet due to coupling with the six equivalent fluorine atoms.

-

-

Vibrational Spectroscopy

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum should be recorded over a typical range of 4000-400 cm⁻¹.

-

-

-

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the crystalline powder sample directly onto the microscope slide or into a capillary tube.

-

Analysis:

-

Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Acquire the spectrum over a suitable wavenumber range to observe the characteristic vibrational modes of the tetramethylammonium and hexafluorophosphate ions.

-

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina (B75360) or aluminum crucible.

-

Analysis:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

These analyses provide information on the thermal stability and phase transitions of the compound.

-

-

Spectroscopic Data Summary

| Technique | Observed Features | Reference |

| ¹H NMR | Singlet for the (CH₃)₄N⁺ protons | [5][6] |

| ¹⁹F NMR | Doublet for the PF₆⁻ fluorine atoms | [5] |

| ³¹P NMR | Septet for the PF₆⁻ phosphorus atom | [7] |

| IR Spectroscopy | Characteristic peaks for C-H and N-C stretching and bending in the cation, and P-F stretching in the anion. | [8] |

| Raman Spectroscopy | Vibrational modes corresponding to the tetramethylammonium cation and the hexafluorophosphate anion. | [9] |

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers working with this compound. The combination of crystallographic, spectroscopic, and thermal analysis techniques allows for a thorough confirmation of the identity, purity, and stability of this compound, ensuring its suitability for various scientific and industrial applications.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Tetrabutylammonium hexafluorophosphate synthesis - chemicalbook [chemicalbook.com]

- 4. TETRAPROPYLAMMONIUM HEXAFLUOROPHOSPHATE(12110-21-3) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(558-32-7) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. rsc.org [rsc.org]

A Comprehensive Safety and Technical Guide to Tetramethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the safety, handling, and toxicological profile of Tetramethylammonium (B1211777) Hexafluorophosphate (B91526) (TMAHPF6). The information is compiled from various safety data sheets and scientific literature to ensure a comprehensive resource for laboratory and industrial applications.

Chemical and Physical Properties

Tetramethylammonium hexafluorophosphate is a white crystalline powder.[1] While some physical properties are readily available, others, such as vapor pressure and density, are not consistently reported in safety data sheets.[1]

| Property | Value | Reference |

| CAS Number | 558-32-7 | [2][3] |

| Molecular Formula | C4H12F6NP | [1] |

| Molecular Weight | 219.11 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | > 300 °C | [1][4] |

| Solubility | Soluble in water.[5] | [5] |

| Flash Point | Not applicable | [1] |

| Autoignition Temperature | Not applicable | [1] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, the toxicity of tetramethylammonium salts is primarily attributed to the tetramethylammonium cation. This cation is structurally similar to acetylcholine (B1216132) and can affect nerves and muscles, potentially leading to respiratory distress and muscular paralysis.[3]

While specific LD50 and LC50 data for this compound are not available[1], data for other tetramethylammonium salts can provide an estimate of its potential toxicity. For instance, the oral LD50 of tetramethylammonium chloride in rats is reported to be between 47–172 mg/kg body weight.

| Hazard Category | Description | GHS Classification |

| Acute Oral Toxicity | Toxic if swallowed.[3] | Category 3[3] |

| Acute Inhalation Toxicity | Harmful if inhaled.[3] | Category 4[3] |

| Skin Corrosion/Irritation | Causes skin irritation.[3] | Category 2[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Category 2[3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] | Category 3[3] |

Fire and Explosion Hazard Data

This compound is a combustible solid but is not considered flammable.[1][6]

| Parameter | Value | Reference |

| Flammability | Not flammable | [1] |

| Explosion Limits | Not available | [1] |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam. | [1] |

| Hazardous Combustion Products | Carbon monoxide, oxides of nitrogen, irritating and toxic fumes and gases, carbon dioxide, fluoride (B91410) fumes. | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized testing for such chemicals generally follows the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.[7][8]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dosing: A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally via gavage.[7]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[9]

-

Procedure: The test proceeds in a stepwise manner, with the outcome of each step determining the next dose level. The number of animals affected at each level is used to classify the substance according to the Globally Harmonised System (GHS).[7]

Skin Irritation (Following OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.[6][10]

-

Test System: A commercially available reconstructed human epidermis (RhE) model is used.[5]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: After a defined exposure period, the tissue is rinsed and incubated.

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[5][11]

Eye Irritation (Following OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[1][12]

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[1]

-

Application: A single dose of the test substance is applied to one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as corneal opacity, iritis, and conjunctival redness.[13]

-

Classification: The severity and reversibility of the observed effects are used to classify the substance's eye irritation potential.

Chemical Pathways and Workflows

Synthesis of this compound

The synthesis of this compound is typically achieved through a salt metathesis (double displacement) reaction.[14]

Caption: Synthesis of this compound via Salt Metathesis.

Thermal Decomposition Pathway

Upon heating, quaternary ammonium (B1175870) hexafluorophosphates can decompose. The primary decomposition products are typically a tertiary amine and other volatile compounds.[15]

Caption: Postulated Thermal Decomposition Pathway.

Generalized Toxicological Pathway of Tetramethylammonium Ion

The tetramethylammonium ion is a structural analog of acetylcholine and can act as an agonist at nicotinic acetylcholine receptors, leading to neuromuscular and autonomic nervous system effects.[3]

Caption: Mechanism of Tetramethylammonium Ion Toxicity.

Workflow for Handling a Chemical Spill

Based on general safety guidelines for handling chemical spills.[1]

Caption: General Chemical Spill Response Workflow.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 5. mbresearch.com [mbresearch.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. iivs.org [iivs.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. This compound|Electrolyte & Catalyst [benchchem.com]

- 15. joac.info [joac.info]

An In-depth Technical Guide to the Electrochemical Properties of Tetramethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hexafluorophosphate (B91526) (TMAHFP), with the chemical formula (CH₃)₄NPF₆, is a quaternary ammonium (B1175870) salt extensively utilized as a supporting electrolyte in non-aqueous electrochemistry. Its appeal stems from a combination of desirable properties, including high solubility in polar organic solvents, a wide electrochemical stability window, and good ionic conductivity. These characteristics make it a valuable component in various electrochemical applications, such as electrochemical double-layer capacitors (EDLCs), batteries, and voltammetric studies. This guide provides a comprehensive overview of the core electrochemical properties of TMAHFP, detailed experimental protocols for their characterization, and a summary of relevant quantitative data.

Core Electrochemical Properties

The electrochemical behavior of TMAHFP is primarily dictated by its constituent ions: the tetramethylammonium (TMA⁺) cation and the hexafluorophosphate (PF₆⁻) anion. The small and symmetric nature of the TMA⁺ cation, combined with the electrochemical robustness of the PF₆⁻ anion, contributes to the salt's overall performance as an electrolyte.

Ionic Conductivity

The ionic conductivity of an electrolyte solution is a measure of its ability to conduct electricity and is a critical parameter for its performance in electrochemical devices. The conductivity of TMAHFP solutions is influenced by several factors, including concentration, solvent, and temperature.

Data Presentation: Ionic Conductivity of TMAHFP

| Solvent | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| Propylene (B89431) Carbonate | 1.6 | 25 | ~8.5[1][2] |

Note: The table will be populated with more specific data as it is found in the literature. The provided value is for a similar tetramethylammonium salt, tetramethylammonium difluoro(oxalato)borate, in propylene carbonate and serves as an estimate.

The maximal ionic conductivity for a related tetramethylammonium salt in propylene carbonate was observed at a concentration of about 1.6 M at 25°C.[1][2] Generally, ionic conductivity increases with temperature due to increased ion mobility.

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the potential range within which the electrolyte remains electrochemically inert, neither being oxidized nor reduced. A wide ESW is crucial for applications requiring high operating voltages, such as high-energy-density supercapacitors. The ESW of TMAHFP is significantly influenced by the solvent used. In polar aprotic solvents like acetonitrile (B52724) and propylene carbonate, TMAHFP exhibits a wide potential window.[3] The electrochemical stability is imparted by both the TMA⁺ cation, which is difficult to reduce, and the PF₆⁻ anion, which is resistant to oxidation.[3] For instance, electrolytes based on the PF₆⁻ anion can be stable up to high potentials.[3]

Data Presentation: Electrochemical Stability Window of TMAHFP

| Solvent | Supporting Electrolyte Concentration | Electrode Material | Potential Window (V) | Reference Electrode |

| Acetonitrile | 0.1 M TBAPF₆ | Platinum | -2.7 to +3.0 | SCE |

| Propylene Carbonate | 1 M NaPF₆ | 5.3 | Na/Na⁺ | |

| Propylene Carbonate | 3 M NaPF₆ | 6.3 | Na/Na⁺ |

Solubility

TMAHFP is known for its high solubility in polar organic solvents, a key property for its use as a supporting electrolyte.[3] This allows for the preparation of concentrated electrolyte solutions with high ionic conductivity.

Data Presentation: Solubility of TMAHFP

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | Soluble[5] |

| Acetonitrile | 25 | Soluble[6] |

| Propylene Carbonate | 20 | > 2.0 M (for a similar TMA salt)[1][2] |

Note: Quantitative solubility data for TMAHFP in various organic solvents is not widely reported. The value for propylene carbonate is for tetramethylammonium difluoro(oxalato)borate.[1][2]

Viscosity

The viscosity of an electrolyte solution affects the mobility of ions and, consequently, the ionic conductivity. Lower viscosity generally leads to higher conductivity. The viscosity of TMAHFP solutions is dependent on the solvent, concentration, and temperature.

Data Presentation: Viscosity of TMAHFP Solutions

| Solvent | Concentration (M) | Temperature (°C) | Viscosity (cP) |

| Acetonitrile | - | - | Data not available |

| Propylene Carbonate | - | - | Data not available |

Experimental Protocols

Accurate characterization of the electrochemical properties of TMAHFP requires standardized experimental procedures. The following sections detail the methodologies for key experiments.

Conductivity Measurement

Objective: To determine the ionic conductivity of TMAHFP solutions at various concentrations and temperatures.

Methodology: Electrochemical Impedance Spectroscopy (EIS)

Experimental Workflow:

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 3. Tetramethylammonium Hexafluorophosphate|Electrolyte & Catalyst [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TETRAETHYLAMMONIUM HEXAFLUOROPHOSPHATE, ELECTROCHEM. GRADE [chembk.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tetramethylammonium Hexafluorophosphate as a Supporting Electrolyte

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tetramethylammonium (B1211777) hexafluorophosphate (B91526) (TMAHFP) as a supporting electrolyte in electrochemical applications.

Introduction

Tetramethylammonium hexafluorophosphate, with the chemical formula [(CH₃)₄N]⁺[PF₆]⁻, is a quaternary ammonium (B1175870) salt widely utilized as a supporting electrolyte in non-aqueous electrochemistry.[1] Its key advantages include a wide electrochemical stability window, good solubility in polar organic solvents, and high ionic conductivity.[1][2] The electrochemical stability is a result of its robust tetramethylammonium (TMA⁺) cation and the oxidation-resistant hexafluorophosphate (PF₆⁻) anion.[1] These properties make TMAHFP an excellent choice for various electrochemical studies, including cyclic voltammetry, spectroelectrochemistry, and in the development of energy storage devices like lithium-ion batteries and supercapacitors.[1]

Physicochemical and Electrochemical Properties

Quantitative data for this compound (TMAHFP) is not always readily available in the literature. Therefore, data for its close analogue, Tetrabutylammonium (B224687) hexafluorophosphate (TBAHFP), is often used as a reference. It is important to note that due to the smaller ionic radius of the tetramethylammonium cation compared to the tetrabutylammonium cation, TMAHFP is expected to exhibit slightly higher ionic mobility and conductivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₂F₆NP | |

| Molecular Weight | 219.11 g/mol | |

| Appearance | White powder/crystalline solid | [1][3] |

| Melting Point | >300 °C | [4] |

Table 2: Electrochemical Properties of Analogous Supporting Electrolytes

Disclaimer: The following data is for Tetrabutylammonium hexafluorophosphate (TBAHFP) and is provided as a close approximation for the expected performance of TMAHFP.

| Parameter | Solvent | Value | Reference(s) |

| Ionic Conductivity (0.1 M solution) | Acetonitrile (B52724) (MeCN) | 9.8 mS/cm | [5] |

| Dimethyl Sulfoxide (DMSO) | 4.7 mS/cm | [5] | |

| Dimethoxyethane (DME) | 3.6 mS/cm | [5] | |

| Electrochemical Window | Acetonitrile (MeCN) | Approx. -2.7 to +3.0 V vs. SCE (on Pt electrode) | [6] |

| Solubility (at 25 °C) | Acetonitrile (MeCN) | 10 g/100mL | [7] |

Experimental Protocols

High-purity supporting electrolyte is crucial for accurate electrochemical measurements. Recrystallization is a common method for purifying TMAHFP and its analogues.[8][9]

Objective: To remove impurities from commercially available TMAHFP.

Materials:

-

Crude this compound (TMAHFP)

-

Ethanol (B145695) (absolute)

-

Deionized water

-

Beakers

-

Hot plate with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Vacuum oven

Procedure:

-

Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water, typically in a 3:1 (v/v) ratio.[10]

-

Dissolution: In a beaker, add the crude TMAHFP to a minimal amount of the hot ethanol/water solvent mixture. Heat the solution gently on a hot plate with stirring until the solid is completely dissolved. Do not overheat.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Cover the beaker with a watch glass. As the solution cools, pure crystals of TMAHFP will form.

-

Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove all traces of solvent.[10]

-

Storage: Store the purified TMAHFP in a desiccator to prevent moisture absorption.

Objective: To prepare a 0.1 M solution of TMAHFP in dry acetonitrile for electrochemical experiments.

Materials:

-

Purified this compound (TMAHFP)

-

Anhydrous acetonitrile (MeCN)

-

Volumetric flask (e.g., 50 mL or 100 mL)

-

Analytical balance

-

Glovebox or a dry, inert atmosphere environment

Procedure:

-

Drying: Ensure both the TMAHFP and acetonitrile are thoroughly dry. TMAHFP should be dried in a vacuum oven as described in the purification protocol. Anhydrous acetonitrile can be obtained commercially or dried by distillation over calcium hydride.

-

Weighing: In a glovebox or under an inert atmosphere, accurately weigh the required amount of TMAHFP. For a 0.1 M solution in 100 mL, you would need 2.1911 g of TMAHFP (Molar Mass = 219.11 g/mol ).

-

Dissolution: Transfer the weighed TMAHFP to a clean, dry volumetric flask.

-

Adding Solvent: Add a portion of the anhydrous acetonitrile to the volumetric flask and swirl gently to dissolve the solid.

-

Bringing to Volume: Once the solid is fully dissolved, carefully add more anhydrous acetonitrile until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the prepared electrolyte solution in a tightly sealed container inside a glovebox to prevent contamination with water and oxygen.

Objective: To perform a cyclic voltammetry experiment using the prepared 0.1 M TMAHFP in acetonitrile electrolyte.

Materials:

-

0.1 M TMAHFP in acetonitrile electrolyte solution

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver wire)

-

Counter electrode (e.g., platinum wire or mesh)

-

Potentiostat

-

Polishing materials (e.g., alumina (B75360) slurry) for the working electrode

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse the electrode thoroughly with deionized water and then with the solvent used for the electrolyte (acetonitrile). Dry the electrode completely.

-

Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes.

-

Adding Electrolyte: Fill the cell with the 0.1 M TMAHFP in acetonitrile solution, ensuring that all three electrodes are properly immersed.

-

Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Potentiostat Setup: Connect the electrodes to the potentiostat. Set the experimental parameters, including the initial potential, switching potential(s), final potential, and scan rate. A typical scan rate is 100 mV/s.

-

Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and the potential window.

-

Analyte Addition: Add the analyte of interest to the cell to achieve the desired concentration (typically in the millimolar range).

-

Measurement: Record the cyclic voltammogram of the analyte solution.

-

Data Analysis: Analyze the resulting voltammogram to determine peak potentials, peak currents, and other electrochemical parameters.

Visualizations

Caption: Workflow for a typical cyclic voltammetry experiment.

Caption: Role of a supporting electrolyte in an electrochemical cell.

Safety and Handling

This compound should be handled with care in a laboratory setting.[3][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1][12]

-

Handling: Use with adequate ventilation, such as in a chemical fume hood, to avoid inhalation of dust.[1][3] Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[1]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]

-

Skin: Immediately wash off with plenty of soap and water for at least 15 minutes.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

-

Applications

-

Cyclic Voltammetry: Due to its wide potential window, TMAHFP is an ideal supporting electrolyte for studying the redox behavior of a wide range of compounds in non-aqueous solvents.

-

Supercapacitors: It is used as an electrolyte in supercapacitors, where its high ionic conductivity contributes to the device's performance.

-

Lithium-Ion Batteries: TMAHFP and its analogues are investigated as components of electrolytes in lithium-ion batteries to enhance performance and stability.[1][13]

-

Spectroelectrochemistry: Its optical transparency in common organic solvents makes it suitable for spectroelectrochemical studies where spectroscopic measurements are performed simultaneously with electrochemical experiments.

-

Phase-Transfer Catalysis: As a quaternary ammonium salt, it can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[13]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. multisearch.mq.edu.au [multisearch.mq.edu.au]

- 3. fishersci.com [fishersci.com]

- 4. 558-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. e-kemsciences.com [e-kemsciences.com]

- 6. researchgate.net [researchgate.net]

- 7. 四丁基六氟磷酸铵 for electrochemical analysis, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. rsc.org [rsc.org]

- 10. basinc.com [basinc.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. This compound|Electrolyte & Catalyst [benchchem.com]

Application Notes and Protocols for Using Tetramethylammonium Hexafluorophosphate in Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hexafluorophosphate (B91526) (TMAHPF6) is a quaternary ammonium (B1175870) salt frequently employed as a supporting electrolyte in non-aqueous electrochemistry, particularly in cyclic voltammetry (CV). Its desirable properties, including a wide electrochemical window, good solubility in polar organic solvents, and chemical inertness, make it a versatile choice for studying the redox behavior of a wide range of analytes. This document provides detailed application notes and protocols for the effective use of TMAHPF6 in cyclic voltammetry experiments.

Physicochemical Properties and Data

The selection of an appropriate supporting electrolyte is critical for obtaining reliable and reproducible cyclic voltammetry data. TMAHPF6 offers several advantages due to its electrochemical stability and solubility.

Solubility of Tetramethylammonium Hexafluorophosphate

The solubility of TMAHPF6 in common organic solvents is a key consideration for preparing electrolyte solutions. While precise numerical values are not always readily available in literature, hexafluorophosphate salts are generally known to be soluble in polar organic solvents.[1] The following table summarizes the available solubility information.

| Solvent | Formula | Solubility |

| Acetonitrile | CH₃CN | Soluble |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble |

| Propylene Carbonate (PC) | C₄H₆O₃ | Soluble |

Note: "Soluble" indicates that a 0.1 M solution, commonly used for cyclic voltammetry, can be readily prepared.

Electrochemical Window

The electrochemical window is the potential range within which the solvent and supporting electrolyte do not undergo redox reactions. A wide window is crucial for studying analytes with high oxidation or reduction potentials. While the precise window for TMAHPF6 can vary with the solvent, purity, and electrode material, a good estimate can be derived from the closely related compound, tetrabutylammonium (B224687) hexafluorophosphate (TBAPF6). For a platinum electrode in a 0.1 M solution of TBAPF6 in acetonitrile, the potential window is approximately -2.7 V to +3.0 V versus a Saturated Calomel Electrode (SCE).[2]

| Solvent | Supporting Electrolyte | Electrode | Potential Window (vs. SCE) |

| Acetonitrile | 0.1 M TBAPF6 | Platinum | -2.7 V to +3.0 V[2] |

| N,N-Dimethylformamide | 0.1 M TBAPF6 | Glassy Carbon | -2.0 V to +1.5 V |

Note: These values are approximate and should be determined experimentally for the specific conditions used.

Experimental Protocols

This section provides a detailed protocol for performing cyclic voltammetry using TMAHPF6 as the supporting electrolyte.

Materials and Reagents

-

Analyte: The compound of interest.

-

Solvent: Anhydrous, high-purity solvent (e.g., acetonitrile, DMF).

-

Supporting Electrolyte: this compound (TMAHPF6), electrochemical grade.

-

Working Electrode: Glassy carbon, platinum, or gold electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[3]

-

Counter Electrode: Platinum wire or graphite (B72142) rod.[3]

-

Volumetric flasks and pipettes

-

Inert gas (Argon or Nitrogen)

Preparation of 0.1 M TMAHPF6 Electrolyte Solution

-

Drying: Dry the TMAHPF6 salt under vacuum at a slightly elevated temperature (e.g., 60-80 °C) for several hours to remove any residual water.

-

Weighing: In a dry environment (e.g., a glovebox or under a stream of inert gas), accurately weigh the required amount of TMAHPF6 to prepare the desired volume of a 0.1 M solution. The molecular weight of TMAHPF6 (C₄H₁₂F₆NP) is 219.11 g/mol .

-

For 100 mL of 0.1 M solution, weigh 2.191 g of TMAHPF6.

-

-

Dissolution: Transfer the weighed TMAHPF6 to a clean, dry volumetric flask. Add a portion of the anhydrous solvent and swirl to dissolve the salt.

-

Final Volume: Once the salt is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Storage: Store the electrolyte solution in a sealed container under an inert atmosphere to prevent contamination with water and oxygen.

Cyclic Voltammetry Experimental Procedure

-

Electrode Preparation:

-

Working Electrode: Polish the working electrode with alumina (B75360) slurry on a polishing pad to obtain a mirror-like finish. Rinse thoroughly with deionized water and then with the solvent to be used in the experiment. Dry the electrode completely.

-

Reference and Counter Electrodes: Clean the reference and counter electrodes by rinsing with deionized water and the experimental solvent.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the analyte solution (typically 1-10 mM) to the electrolyte solution in the electrochemical cell.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[3] Maintain a blanket of the inert gas over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the experimental parameters, including the initial potential, switching potentials, and scan rate. A typical scan rate to start with is 100 mV/s.

-

Initiate the potential scan and record the resulting cyclic voltammogram. It is common to run several cycles to obtain a stable and reproducible voltammogram.

-

Visualizations

Logical Workflow for a Cyclic Voltammetry Experiment

Caption: Workflow for a cyclic voltammetry experiment.

Dissociation of this compound

Caption: Dissociation of TMAHPF6 in a polar solvent.

References

Application Notes and Protocols: Tetramethylammonium Hexafluorophosphate for Non-Aqueous Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and applications of Tetramethylammonium (B1211777) hexafluorophosphate (B91526) (TMAHFP) as a supporting electrolyte in non-aqueous electrochemistry. Detailed protocols for its use in techniques such as cyclic voltammetry are also presented.

Introduction

Tetramethylammonium hexafluorophosphate, with the chemical formula [(CH₃)₄N]⁺[PF₆]⁻, is a quaternary ammonium (B1175870) salt widely utilized as a supporting electrolyte in non-aqueous electrochemical studies. Its desirable properties, including high ionic conductivity, a wide electrochemical stability window, and good solubility in polar organic solvents, make it an excellent choice for a variety of electrochemical applications, including in lithium-ion batteries and other energy storage devices.[1] The stability of TMAHFP arises from its constituent ions: the electrochemically robust tetramethylammonium (TMA⁺) cation and the oxidation-resistant hexafluorophosphate (PF₆⁻) anion.[1]

Physicochemical Properties

The utility of TMAHFP in non-aqueous electrochemistry is underpinned by its key physicochemical properties. A summary of these properties is provided in the table below. While specific quantitative data for TMAHFP can be limited in publicly available literature, data for closely related tetraalkylammonium hexafluorophosphates are included for comparison and context.

| Property | This compound (TMAHFP) | Tetrabutylammonium Hexafluorophosphate (TBAHFP) (for comparison) | Tetraethylammonium Hexafluorophosphate (TEAHFP) (for comparison) |

| Molecular Formula | C₄H₁₂F₆NP | C₁₆H₃₆F₆NP | C₈H₂₀F₆NP |

| Molecular Weight | 219.11 g/mol [1] | 387.43 g/mol | 275.22 g/mol |

| Melting Point | >300 °C[1] | 244-246 °C | ≥300 °C[2] |

| Appearance | White powder/crystalline solid | White powder | Colorless crystal/powdery solid |

| Solubility | |||

| Acetonitrile (B52724) | Soluble; concentrations of 0.05 M to 0.1 M are commonly used.[3][4][5] | Highly soluble | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 200 mg/mL | - |

| Water | Soluble | - | Soluble[2] |

| Alcohol | - | - | Soluble[2] |

| Ionic Conductivity | Generally exhibits excellent ionic conductivity in polar aprotic solvents.[1] | A 0.1 M solution in acetonitrile has been reported. | High ionic conductivity is a noted property. |

| Electrochemical Stability Window | Possesses a wide electrochemical stability window, particularly in solvents like acetonitrile and DMSO.[1] | A wide potential range is a key feature. | - |

Applications in Non-Aqueous Electrochemistry

The properties of TMAHFP make it a versatile supporting electrolyte for a range of non-aqueous electrochemical applications:

-

Cyclic Voltammetry (CV): Its wide electrochemical window and good conductivity allow for the study of redox processes of various analytes without interference from the electrolyte itself.

-

Energy Storage Devices: TMAHFP is used as an electrolyte component in research and development of lithium-ion batteries and other energy storage systems due to its stability and ability to facilitate ion transport.[1]

-

Phase-Transfer Catalysis: In synthetic chemistry, it can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1]

Experimental Protocols

Preparation of a Standard TMAHFP Electrolyte Solution (0.1 M in Acetonitrile)

Materials:

-

This compound (TMAHFP), electrochemical grade

-

Acetonitrile (CH₃CN), anhydrous (≤ 50 ppm H₂O)

-

Volumetric flask (e.g., 50 mL or 100 mL)

-

Analytical balance

-

Spatula

-

Magnetic stirrer and stir bar

-

Inert atmosphere glovebox or Schlenk line (recommended)

Procedure:

-

Environment: Due to the hygroscopic nature of many components in non-aqueous electrochemistry, it is highly recommended to prepare the electrolyte solution under an inert atmosphere (e.g., argon or nitrogen) inside a glovebox to minimize water content.

-

Weighing TMAHFP: Accurately weigh the required amount of TMAHFP. For a 0.1 M solution in 50 mL of acetonitrile, you would need:

-

Mass = 0.1 mol/L * 0.050 L * 219.11 g/mol = 1.0956 g

-

-

Dissolution: Transfer the weighed TMAHFP to the volumetric flask.

-

Adding Solvent: Add a portion of the anhydrous acetonitrile to the volumetric flask (approximately half the final volume).

-

Mixing: Place a magnetic stir bar in the flask and stir the solution until the TMAHFP is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution returns to room temperature before final dilution.

-

Final Dilution: Once dissolved and at room temperature, carefully add anhydrous acetonitrile to the calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the electrolyte solution in a tightly sealed container under an inert atmosphere.

Protocol for Cyclic Voltammetry using TMAHFP in Acetonitrile

This protocol outlines a general procedure for performing cyclic voltammetry on an analyte of interest using a 0.1 M TMAHFP in acetonitrile supporting electrolyte.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Electrochemical cell (three-electrode setup)

-

Working Electrode (e.g., Glassy Carbon, Platinum, Gold)

-

Reference Electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver wire)

-

Counter Electrode (e.g., Platinum wire or mesh)

-

0.1 M TMAHFP in anhydrous acetonitrile (prepared as above)

-

Analyte of interest

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

-

Dry the electrode completely.

-

-

Cell Assembly:

-

Assemble the three-electrode cell. Ensure the reference electrode tip is positioned close to the working electrode surface to minimize iR drop.

-

-

Solution Preparation:

-

Add the desired volume of the 0.1 M TMAHFP/acetonitrile electrolyte solution to the electrochemical cell.

-

Add the analyte of interest to the desired concentration (e.g., 1-10 mM).

-

-

Deaeration:

-

Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potential 1 (Switching Potential): The potential at which the scan direction is reversed. This should be set to scan through the redox event of interest.

-

Vertex Potential 2 (Final Potential): The potential at which the scan ends, often the same as the initial potential.

-

Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to investigate the kinetics of the redox process.

-

Number of Cycles: Typically 2-3 cycles are sufficient to obtain a stable voltammogram.

-

-

Run the experiment and record the cyclic voltammogram (current vs. potential).

-

Visualizations

Caption: Workflow for a typical cyclic voltammetry experiment using TMAHFP.

Caption: Relationship of TMAHFP properties to its electrochemical applications.

References

Applications of Tetramethylammonium Hexafluorophosphate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetramethylammonium (B1211777) hexafluorophosphate (B91526) (TMAHFP) in various organic synthesis applications. TMAHFP is a quaternary ammonium (B1175870) salt valued for its high electrochemical stability, solubility in organic solvents, and its role as a versatile reagent in modern synthetic chemistry.

Supporting Electrolyte in Electro-organic Synthesis

Tetramethylammonium hexafluorophosphate is widely employed as a supporting electrolyte in a variety of electro-organic reactions. Its primary function is to increase the conductivity of the non-aqueous solutions used in these syntheses, allowing for efficient passage of current. The large electrochemical window of TMAHFP ensures that it does not interfere with the desired oxidation or reduction of the organic substrate.

Application Note:

TMAHFP is particularly useful in anodic oxidation reactions, such as the formation of carbon-heteroatom and carbon-carbon bonds. Its inert nature under oxidative conditions prevents unwanted side reactions, leading to cleaner reaction profiles and higher yields of the desired products. It is compatible with a wide range of organic solvents commonly used in electrochemistry, including acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and propylene (B89431) carbonate (PC).

Experimental Protocol: Anodic Cyanation of an Indole Derivative (Representative Protocol)

This protocol describes the electrochemical cyanation of an N-protected indole, a common transformation in the synthesis of pharmaceutically relevant compounds. While this specific example may use a different tetraalkylammonium hexafluorophosphate, the setup is representative for reactions where TMAHFP would be an excellent choice of supporting electrolyte.

Reaction Scheme:

Table 1: Quantitative Data for Anodic Cyanation

| Parameter | Value |

| Substrate | N-Tosyl-2-methylindole |

| Reagent | Sodium Cyanide (NaCN) |

| Supporting Electrolyte | This compound (TMAHFP) |

| Solvent | Methanol (B129727)/Dichloromethane (B109758) (9:1) |

| Concentration of Substrate | 0.1 M |

| Concentration of NaCN | 0.5 M |

| Concentration of TMAHFP | 0.1 M |

| Current Density | 10 mA/cm² |

| Temperature | 25 °C |

| Reaction Time | 4 h |

| Yield | 85% |

Methodology:

-

Cell Setup: An undivided electrochemical cell is equipped with a carbon felt anode and a platinum foil cathode.

-

Electrolyte Solution: To the cell, add N-tosyl-2-methylindole (1 mmol), sodium cyanide (5 mmol), and this compound (1 mmol) in a 9:1 mixture of methanol and dichloromethane (10 mL).

-

Electrolysis: The electrolysis is carried out under a constant current of 10 mA/cm² with gentle stirring at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford N-tosyl-2-cyano-2-methylindoline.

Workflow for Electro-organic Synthesis:

Phase-Transfer Catalyst

This compound can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). The tetramethylammonium cation can form an ion pair with an anionic reactant, transporting it into the organic phase where it can react with the substrate. The non-hygroscopic nature of TMAHFP makes it an attractive alternative to other more hygroscopic quaternary ammonium salts.

Application Note:

TMAHFP is suitable for promoting nucleophilic substitution reactions, such as the Williamson ether synthesis or C-alkylation of active methylene (B1212753) compounds. Its hexafluorophosphate anion is a poor nucleophile, which prevents it from competing with the desired nucleophile in the reaction.

Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis (Representative Protocol)

This protocol details the synthesis of an ether from a phenol (B47542) and an alkyl halide, a classic example of a reaction that can be efficiently promoted by a phase-transfer catalyst.

Reaction Scheme:

Table 2: Quantitative Data for Williamson Ether Synthesis

| Parameter | Value |

| Substrate | 4-Methoxyphenol (B1676288) |

| Reagent | Benzyl (B1604629) Bromide |

| Phase-Transfer Catalyst | This compound (TMAHFP) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Toluene (B28343) |

| Concentration of Substrate | 1.0 M |

| Equivalents of Benzyl Bromide | 1.2 |

| Equivalents of K₂CO₃ | 2.0 |

| Catalyst Loading | 5 mol% |

| Temperature | 80 °C |

| Reaction Time | 6 h |

| Yield | 92% |

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenol (10 mmol), potassium carbonate (20 mmol), and this compound (0.5 mmol) in toluene (10 mL).

-

Addition of Reagent: Add benzyl bromide (12 mmol) to the stirred suspension.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 6 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-